
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a chiral alcohol that contains a pyridine ring and a bromine atom attached to a stereocenter. The synthesis of this compound is of great interest to scientists as it can be used to develop new drugs and materials.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Compounds structurally related to (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride have been synthesized for various purposes, including the development of new pharmaceuticals and materials. For example, the synthesis and characterization of bromo-substituted compounds, which share a common motif with the query compound, highlight the importance of bromo-functionalized pyridines in organic synthesis. These studies often focus on optimizing reaction conditions, improving yields, and characterizing new derivatives through spectral data and sometimes crystallography (V. M. Sherekar et al., 2021; B. Abarca et al., 2006).
Biological Applications
Research into the biological effects of bromopyridine derivatives encompasses studies on their antimicrobial properties and potential as cognitive enhancers or protectants against cellular damage. For instance, compounds with a bromopyridine moiety have been evaluated for antimicrobial activity, suggesting the potential of these derivatives in developing new antimicrobial agents (V. M. Sherekar et al., 2021). Furthermore, studies on derivatives like T-588, which contains bromopyridine elements, have explored their protective effects against toxicity in neuronal models, indicating the relevance of such compounds in neuroprotective drug development (Patamawan Phuagphong et al., 2004).
Methodological Advances
The development of scalable and efficient synthesis processes for bromopyridine-containing compounds reflects the ongoing interest in these chemicals as intermediates for pharmaceuticals. Optimizing reaction variables and improving mass efficiency for such syntheses are critical for industrial applications, as demonstrated in the production of key intermediates for drugs like pioglitazone hydrochloride (S. Mohanty et al., 2014).
Propriétés
IUPAC Name |
(1R)-1-(3-bromopyridin-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-5(10)7-6(8)3-2-4-9-7;/h2-5,10H,1H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAFCJYVKKYMY-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

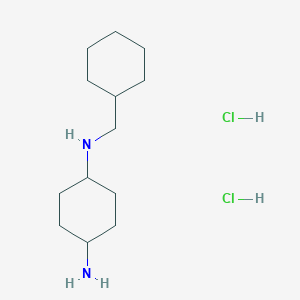
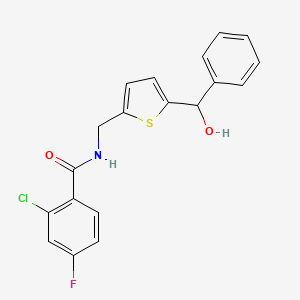
![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

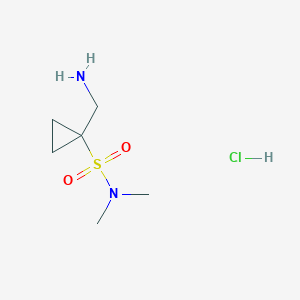
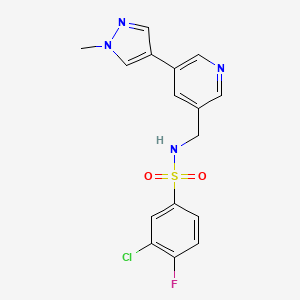
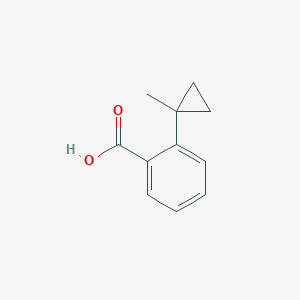
![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)

![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)
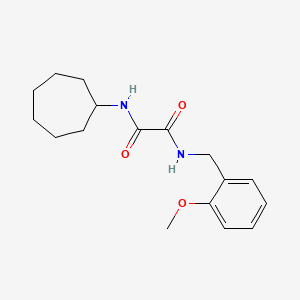
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)